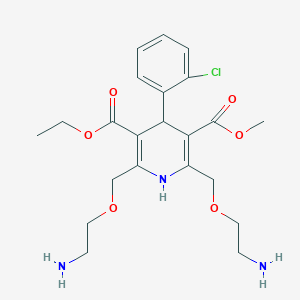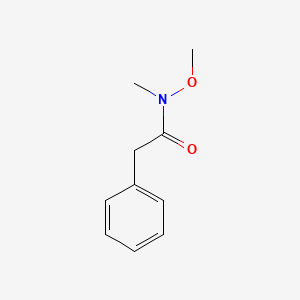
(S)-3-Benzylmorpholine
Vue d'ensemble
Description
(S)-3-Benzylmorpholine, also known as this compound hydrochloride, is a cyclic amine that has been used in various scientific research applications, including synthesis, biochemical and physiological studies. It is a chiral secondary amine with a molecular weight of 216.6 g/mol and a melting point of 160-164 °C. It is a colorless liquid that is soluble in water and has a characteristic odor.
Applications De Recherche Scientifique
Chemokine Receptor Antagonists : One application of derivatives of benzylmorpholine, including (S)-3-Benzylmorpholine, is in the development of CCR3 chemokine receptor antagonists. These antagonists have been studied for their potential use in treating asthma, allergic rhinitis, and other inflammatory diseases. Specifically, acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine have shown promising results in this area (Expert Opinion on Therapeutic Patents, 2004).
Polymer Synthesis : Another significant application of this compound is in polymer synthesis. For instance, the compound has been utilized in the organocatalyzed ring-opening polymerization of a 3-benzylmorpholine-2,5-dione monomer, derived from the natural amino acid l-phenylalanine. This process led to the synthesis of poly(ester amide) homopolymers and amphiphilic block copolymers, which are considered potential drug delivery vehicles (Macromolecular Rapid Communications, 2022).
Molecular Synthesis and Characterization : The synthesis and characterization of compounds related to benzylmorpholine, such as 3-fluorophenmetrazine (3-FPM), have been explored for potential therapeutic applications in areas like obesity and drug dependence. The synthesis and analytical characterization of these compounds provide valuable insights into their structural and functional properties (Drug Testing and Analysis, 2017).
Nuclear Material Extraction : Research has also been conducted on the use of N-decanoylmorpholine, a related compound, as a novel extractant for HNO3 and U(VI) in nuclear processes. This highlights the role of benzylmorpholine derivatives in nuclear technology (Nuclear Techniques, 2002).
Chemical Genetics and Drug Discovery : Benzylmorpholine derivatives have been used in chemical genetics for the discovery of new drugs, signaling pathways, and molecular targets. They have been involved in the development of assays for identifying apoptosis inducers, contributing to cancer research and drug discovery (Current Medicinal Chemistry, 2006).
Propriétés
IUPAC Name |
(3S)-3-benzylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCLMMIDIVSFG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440674 | |
| Record name | (S)-3-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77897-23-5 | |
| Record name | (3S)-3-(Phenylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77897-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-Benzylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing polymers from (S)-3-benzylmorpholine-2,5-dione?
A1: this compound-2,5-dione is particularly interesting because it is derived from the natural amino acid L-phenylalanine []. This means the resulting poly(ester amide) is likely to be biocompatible and biodegradable, making it attractive for applications like drug delivery []. The presence of the aromatic benzyl group also introduces hydrophobicity to the polymer, which can be beneficial for encapsulating hydrophobic drug molecules [].
Q2: How is this compound-2,5-dione polymerized in the research?
A2: The researchers employed ring-opening polymerization using a binary catalyst system. This system consists of diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea co-catalyst []. This approach enabled them to achieve well-defined polymers with controlled molecular weights and narrow dispersities, indicating a high degree of control over the polymerization process [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)